molecular formula C23H21N5O3 B2807619 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1105225-06-6

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2807619
CAS RN: 1105225-06-6
M. Wt: 415.453
InChI Key: UPJRWSDOUVMNOW-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds incorporating the pyrazolo[3,4-d]pyridazine moiety are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, the synthesis of heterocycles incorporating antipyrine moieties, which are related to the core structure of the compound , demonstrates the chemical versatility and potential for generating novel bioactive molecules (Bondock, Rabie, Etman, & Fadda, 2008). Such synthetic efforts are critical for developing new therapeutic agents.

Biological Activities

The biological activities of pyrazolo[3,4-d]pyridazine derivatives span various fields, including antimicrobial, anticancer, and antioxidant applications. The antimicrobial properties of newly synthesized heterocycles, for example, indicate their potential use in combating microbial infections. Representative compounds from synthesized products have been tested and evaluated as antimicrobial agents, showing promise in this area (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Applications

In the quest for new anticancer agents, derivatives of pyrazolo[3,4-d]pyridazine have been synthesized and tested against cancer cell lines. Certain compounds have shown appreciable cancer cell growth inhibition, highlighting the potential of these molecules in cancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antioxidant Properties

The antioxidant activity of pyrazolo[3,4-d]pyridazine derivatives is another area of interest. Compounds synthesized with these moieties have been evaluated for their ability to scavenge free radicals, offering potential therapeutic benefits in conditions caused by oxidative stress (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Coordination Complexes and Supramolecular Chemistry

Research has also extended into the development of coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating the potential of these compounds in forming supramolecular architectures. These structures have implications for materials science and nanotechnology, showcasing the versatility of pyrazolo[3,4-d]pyridazine derivatives beyond pharmaceutical applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Mechanism of Action

Target of Action

The compound, also known as 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2-methoxyphenyl)acetamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling and regulation. They are often the targets of anticancer drugs due to their role in cell growth and proliferation .

Mode of Action

This compound mimics the adenine ring of ATP, allowing it to bind to the active sites of kinases . This interaction inhibits the kinase, preventing it from phosphorylating other proteins and disrupting the signaling pathways that lead to cell growth and proliferation .

Biochemical Pathways

The compound affects the mTOR signaling pathway, which is involved in cell growth and development . By inhibiting mTOR, the compound can reduce the growth and proliferation of cancer cells .

Pharmacokinetics

Similar compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been shown to have good bioavailability and are able to effectively reach their target sites .

Result of Action

By inhibiting kinases and disrupting the mTOR signaling pathway, the compound can reduce the growth and proliferation of cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its target . Additionally, the presence of other molecules can affect the compound’s bioavailability and its ability to reach its target .

properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-31-19-10-6-5-9-18(19)25-20(29)14-27-23(30)22-17(21(26-27)15-11-12-15)13-24-28(22)16-7-3-2-4-8-16/h2-10,13,15H,11-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJRWSDOUVMNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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